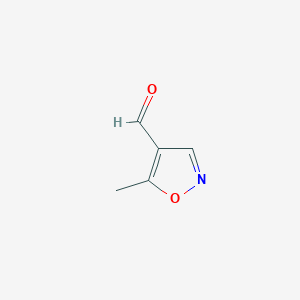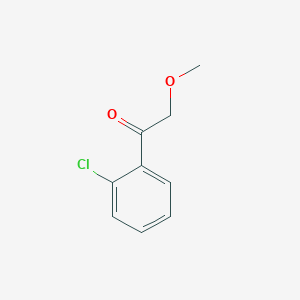
(4-((3-Chlorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (4-((3-Chlorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is a common scaffold in medicinal chemistry, used to create compounds for the treatment of various diseases .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, a 1,8-naphthyridine moiety, and a 3-chlorophenyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Applications De Recherche Scientifique
Synthesis and Molecular Docking Studies
A study explored novel biologically potent heterocyclic compounds, including those similar to the specified chemical, for their anticancer and antimicrobial activities. These compounds, synthesized using various spectroanalytical techniques, demonstrated high potency against cancer cell lines and pathogenic strains in vitro. Molecular docking studies further supported their potential in overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
Antibacterial Activity
Another study conducted the synthesis of compounds with structural similarities, focusing on their antibacterial activity. These compounds were prepared through various chemical reactions and showed promising antibacterial properties, indicating potential applications in treating bacterial infections (Mogilaiah, Vidya, Kavitha, & Kumar, 2009).
Anticancer and Antimicrobial Agents
Research also focused on the development of novel pyrazole derivatives containing elements structurally related to the specified chemical. These compounds were evaluated for their in vitro antimicrobial and anticancer activity, with some showing higher anticancer activity than reference drugs. The study highlights their potential as therapeutic agents in treating various diseases (Hafez, El-Gazzar, & Al-Hussain, 2016).
DNA Interaction and Docking Studies
A study synthesized novel Schiff base ligand derived from 2,6-diaminopyridine and investigated its DNA binding properties through docking studies. The ligands and copper complex demonstrated significant DNA binding activity, suggesting their application in the development of new pharmaceutical compounds (Kurt, Temel, Atlan, & Kaya, 2020).
Molecular Interaction Studies
Research has been conducted on molecular interaction studies of compounds structurally similar to the specified chemical, focusing on their interaction with specific receptors. Such studies are crucial for understanding the mechanisms of action of these compounds and their potential therapeutic applications (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Orientations Futures
Propriétés
IUPAC Name |
[4-(3-chloroanilino)-7-methyl-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O/c1-13-7-8-16-18(24-15-6-4-5-14(21)11-15)17(12-22-19(16)23-13)20(26)25-9-2-3-10-25/h4-8,11-12H,2-3,9-10H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXPLWNCYVOJOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=CC=C3)Cl)C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[methyl-(2-morpholin-4-yl-2-oxoethyl)amino]-1-(2-phenyl-1H-indol-3-yl)ethanone](/img/structure/B2881978.png)

![3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2881981.png)

![2-((2-chlorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2881990.png)

![1-(4-Bromophenyl)-2-((2,4-difluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2881992.png)


![3,6-Diamino-4-(4-isopropylphenyl)-2-(4-methylbenzoyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2881995.png)
![2-[(adamantan-1-yl)formamido]-N-(1-cyanocyclobutyl)-N-methylacetamide](/img/structure/B2881996.png)


![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide](/img/structure/B2882001.png)